(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane

Catalog No.
S1538017
CAS No.
93379-49-8
M.F
C31H30O4
M. Wt
466.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-...

CAS Number

93379-49-8

Product Name

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane

IUPAC Name

[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

Molecular Formula

C31H30O4

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1

InChI Key

OWVIRVJQDVCGQX-NSOVKSMOSA-N

SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Organic Synthesis:

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane, also known as (4S,5S)-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolane, finds application in organic synthesis as a chiral resolving agent. Its unique structure with two stereocenters allows it to selectively interact with and separate enantiomers of racemic mixtures. This property has been utilized in the synthesis of various optically pure compounds, including pharmaceuticals, agrochemicals, and natural products.

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a chiral organic compound with the molecular formula C31H30O4 and a molecular weight of 466.58 g/mol. This compound features a dioxolane ring substituted with two hydroxy groups attached to diphenylmethyl groups and two methyl groups at the 2 and 2 positions of the ring. This structure contributes to its unique properties and potential applications in various chemical processes and biological systems .

There is no documented information on the specific mechanism of action of (+)-BDMOL. The (-)-enantiomer (-BDMOL) has been shown to inhibit protein aggregation, possibly by interacting with specific protein conformations [].

The synthesis of (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of its enantiomer, (-)-4,5-bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane, with a ketone in toluene under controlled conditions. This reaction is usually performed at low temperatures (around 0 °C) and involves the addition of tert-butyl 2-[tris(4-methoxyphenyl)phosphoranylidene]acetate to facilitate the formation of the desired product.

The compound can also participate in various

The synthesis methods for (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane primarily involve asymmetric synthesis techniques. The key steps include:

  • Starting Materials: Utilizing (-)-4,5-bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane as a precursor.
  • Reaction Conditions: Conducting the reaction in an inert atmosphere (e.g., under nitrogen) to prevent oxidation or degradation of sensitive intermediates.
  • Temperature Control: Maintaining low temperatures during the addition of reagents to control reaction rates and selectivity.
  • Purification: Employing chromatographic techniques to isolate and purify the final product from by-products and unreacted materials.

These methods ensure high yields of the desired enantiomer while minimizing racemization or other side reactions .

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in:

  • Catalysis: Used as a chiral ligand in asymmetric synthesis to enhance enantioselectivity in various organic reactions.
  • Organic Synthesis: Acts as an intermediate in the production of more complex organic molecules.
  • Pharmaceutical Development: Potentially useful in drug design due to its unique structural characteristics that may influence biological interactions .

Interaction studies involving (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane focus on its role as a chiral ligand in metal complexes. These complexes can influence reaction pathways and selectivity in asymmetric synthesis. The sterically demanding nature of this compound may enhance selectivity by creating a chiral environment around metal centers during catalysis .

Several compounds share structural similarities with (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
(-)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolaneEnantiomer with similar structure but different optical activityOften used as a precursor in synthetic applications
(S,S)-TADDOLChiral ligand known for inducing stereoselectivityHighly effective in metal complexation
(R,R)-TADDOLAnother enantiomeric form used similarlyDifferent stereochemistry affects reactivity

The uniqueness of (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane lies in its specific steric configuration and functional groups that can influence both its reactivity and interactions in biological systems compared to other similar compounds like TADDOL derivatives .

XLogP3

5.2

Appearance

Powder

Dates

Modify: 2023-08-15

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